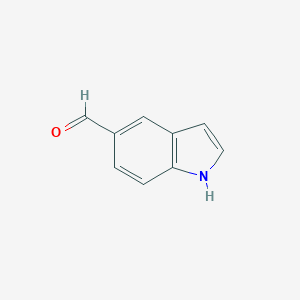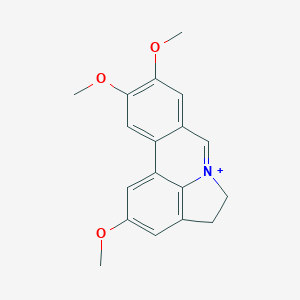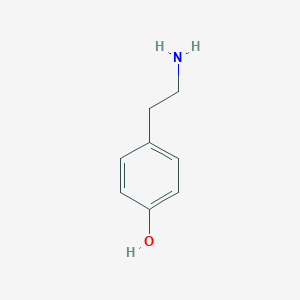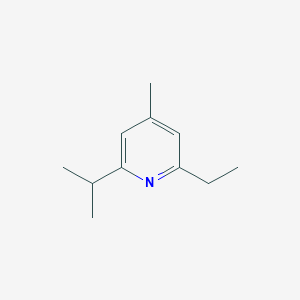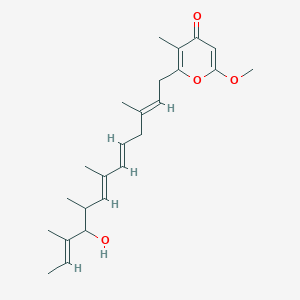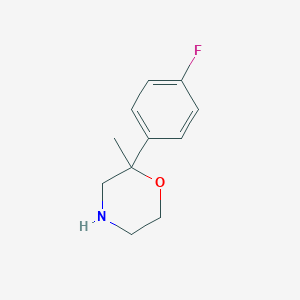
2-(4-Fluorophenyl)-2-methylmorpholine
Descripción general
Descripción
2-(4-Fluorophenyl)-2-methylmorpholine, also known as FPM or 4-Fluoromethylphenidate, is a psychoactive drug with stimulant properties. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). FPM has gained attention in recent years due to its potential as a research chemical, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Application in Synthesis of Antiviral Agents
Scientific Field
Medicinal Chemistry
Summary of Application
The compound “2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one” has been synthesized and investigated for its potential as an antiviral agent .
Methods of Application
The specific methods of synthesis and application are not provided in the search results. However, the synthesis of such compounds typically involves a series of organic chemistry reactions, including condensation, reduction, and cyclization.
Results or Outcomes
The specific outcomes of this research are not detailed in the search results. However, the compound was investigated for its potential as an antiviral agent, suggesting that it may have shown promising activity in preliminary tests .
Application as an Intermediate in the Production of Fluorinated Anesthetics
Scientific Field
Pharmaceutical Chemistry
Summary of Application
“4-Fluorophenylacetic acid” is used as an intermediate in the production of fluorinated anesthetics .
Methods of Application
The specific methods of application are not provided in the search results. However, in pharmaceutical chemistry, intermediates like “4-Fluorophenylacetic acid” are typically used in multi-step synthesis processes to produce the final active pharmaceutical ingredient.
Results or Outcomes
The specific outcomes of this application are not detailed in the search results. However, the use of “4-Fluorophenylacetic acid” as an intermediate suggests that it plays a crucial role in the synthesis of fluorinated anesthetics .
Application in Antiviral Agents
Summary of Application
Indole derivatives, such as those containing a 4-fluorophenyl group, have shown potential in the development of antiviral agents .
Methods of Application
The specific methods of synthesis and application are not provided in the search results. However, the synthesis of such compounds typically involves a series of organic chemistry reactions.
Results or Outcomes
Application in Antibacterial Agents
Summary of Application
Schiff base metal complexes, such as those derived from 4-fluorophenyl compounds, have been synthesized and tested for their antibacterial activity .
Results or Outcomes
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Application in Antiviral Agents
Summary of Application
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Results or Outcomes
Application in Synthesis of Fluorinated Compounds
Scientific Field
Organic Chemistry
Summary of Application
A new fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .
Methods of Application
The specific methods of application are not provided in the search results. However, the synthesis of such compounds typically involves a series of organic chemistry reactions.
Results or Outcomes
The specific outcomes of this research are not detailed in the search results. However, the compound was synthesized in 90% yield, suggesting that the synthesis process was highly efficient .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMLZEWIFPIGKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388924 | |
| Record name | 2-(4-fluorophenyl)-2-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methylmorpholine | |
CAS RN |
109461-46-3 | |
| Record name | 2-(4-fluorophenyl)-2-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



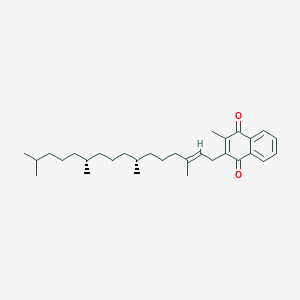
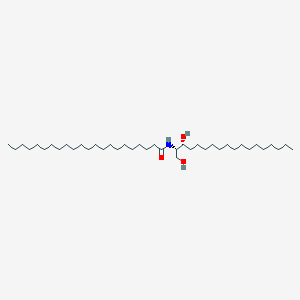

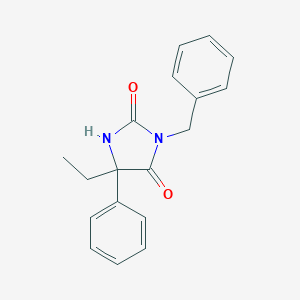
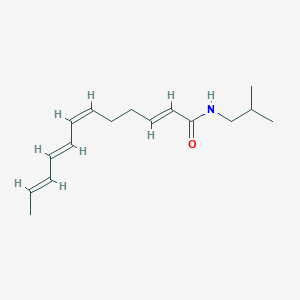

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
